molecular formula C6H2BrClF2 B1442063 1-Bromo-2-chloro-3,5-difluorobenzene CAS No. 187929-82-4

1-Bromo-2-chloro-3,5-difluorobenzene

Cat. No. B1442063
M. Wt: 227.43 g/mol
InChI Key: NYLNBNAPLADVTL-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-3,5-difluorobenzene” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H2BrClF2 .


Synthesis Analysis

The synthesis of “1-Bromo-2-chloro-3,5-difluorobenzene” can be achieved by various methods, including halogenation of 2,3-difluorotoluene, bromination of 2,3-difluorobenzaldehyde, and Suzuki-Miyaura coupling reaction of 2,3-difluorobromobenzene with arylboronic acid .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-chloro-3,5-difluorobenzene” can be represented by the formula C6H2BrClF2 . The structure consists of a benzene ring with bromine, chlorine, and two fluorine atoms attached to it.


Chemical Reactions Analysis

“1-Bromo-2-chloro-3,5-difluorobenzene” may be used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372). It may also be used in the preparation of 2,3-difluorophenyl (dimethyl)phosphane .


Physical And Chemical Properties Analysis

“1-Bromo-2-chloro-3,5-difluorobenzene” has a molecular weight of 227.43 g/mol . It has a density of 1.676 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electrochemical Fluorination Studies

1-Bromo-2-chloro-3,5-difluorobenzene has been studied in the context of electrochemical fluorination. For instance, Horio et al. (1996) explored the formation mechanisms during the electrolysis of various halobenzenes, including 1-bromo-4-fluorobenzene, in Et4NF·mHF. This study contributed to understanding the side-reactions and formation of different fluorinated compounds (Hirohide Horio et al., 1996).

Vibrational Spectroscopy

The vibrational properties of compounds similar to 1-Bromo-2-chloro-3,5-difluorobenzene have been analyzed. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on trisubstituted benzenes, including 1-bromo-3,5-difluorobenzene. This work is crucial for understanding the vibrational spectra and making vibrational assignments for these compounds (B. V. Reddy & G. Rao, 1994).

Photodissociation Mechanisms

The photodissociation mechanisms of bromofluorobenzenes, including 1-bromo-2-chloro-3,5-difluorobenzene, have been investigated. Borg (2007) used ab initio methods to study the C–Br photo-fragmentation of bromo-3,5-difluorobenzene (Br-3,5-diFBz), finding an activation energy compatible with observed timescales. Such research helps in understanding the photochemical behavior of halogenated benzene compounds (O. Borg, 2007).

Synthesis and Chemical Transformations

The synthesis and transformation of halogenated benzene derivatives are key areas of research. For example, the study by Wallace et al. (2005) on the synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene demonstrates the utility of halogenated benzene compounds as scaffolds in molecular receptors (K. Wallace et al., 2005).

properties

IUPAC Name

1-bromo-2-chloro-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNBNAPLADVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697607
Record name 1-Bromo-2-chloro-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-3,5-difluorobenzene

CAS RN

187929-82-4
Record name 1-Bromo-2-chloro-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Liu, Z Cheng, Y Jiang, L Gao, H Liu… - Angewandte Chemie …, 2022 - Wiley Online Library
Multiple resonance thermally activated delayed fluorescence (MR‐TADF) emitters show great potentials for high color purity organic light‐emitting diodes (OLEDs). However, the …
Number of citations: 63 onlinelibrary.wiley.com

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